4-[4-(Trifluoromethyl)phenyl]butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOPLJHSOZSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411492 | |
| Record name | 4-[4-(trifluoromethyl)phenyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57132-19-1 | |
| Record name | 4-[4-(trifluoromethyl)phenyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 4 4 Trifluoromethyl Phenyl Butan 2 One
Reactivity at the Ketone Functional Group
The ketone functional group in 4-[4-(trifluoromethyl)phenyl]butan-2-one is a key site for a variety of chemical reactions, including oxidation, reduction, and condensation. These transformations allow for the synthesis of a diverse range of derivatives.
Oxidation Reactions and Product Characterization
The oxidation of ketones typically requires strong oxidizing agents and can proceed through various mechanisms, often leading to cleavage of carbon-carbon bonds adjacent to the carbonyl group. For a ketone like this compound, oxidation could potentially yield carboxylic acids. For instance, oxidation may cleave the bond between the carbonyl carbon and the adjacent methylene (B1212753) group to produce 4-(trifluoromethyl)phenylacetic acid and acetic acid. Characterization of these products would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structure of the resulting carboxylic acids, and Mass Spectrometry (MS) to confirm their molecular weights.
While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the general principles of ketone oxidation can be applied. The reaction of related compounds, such as the enzymatic conversion of 4-phenyl-2-butanol (B1222856) to 4-phenyl-2-butanone, highlights the oxidation of a secondary alcohol to a ketone, which is the reverse of the reduction process discussed below. researchgate.net Further oxidation of aldehyde phenylhydrazones has been studied, providing insights into oxidative processes of carbonyl-related derivatives. rsc.org
Reduction Reactions to Alcohol and Alkane Derivatives
The ketone functional group of this compound is readily reduced to a secondary alcohol, 4-[4-(trifluoromethyl)phenyl]butan-2-ol, or further to the corresponding alkane, 1-(trifluoromethyl)-4-butylbenzene.
Reduction to Alcohol: The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. For the reduction of this compound, sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would be a typical choice due to its milder nature and greater functional group tolerance compared to LiAlH₄.
Reduction to Alkane: Complete reduction of the ketone to an alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs amalgamated zinc and hydrochloric acid. Another modern approach involves catalytic hydrosilylation-deoxygenation. organic-chemistry.org These methods effectively remove the carbonyl oxygen, replacing it with two hydrogen atoms.
The following table summarizes the reduction products of this compound.
| Starting Material | Reaction Type | Product |
| This compound | Reduction to Alcohol | 4-[4-(Trifluoromethyl)phenyl]butan-2-ol |
| This compound | Reduction to Alkane | 1-(Trifluoromethyl)-4-butylbenzene |
Condensation Reactions and Heterocycle Formation
Ketones like this compound can undergo condensation reactions with various nucleophiles to form a wide array of products, including heterocycles. These reactions typically involve the initial nucleophilic attack at the carbonyl carbon, followed by dehydration.
For instance, condensation with bidentate nucleophiles such as hydrazines, hydroxylamine (B1172632), or 1,2-diamines can lead to the formation of five- or six-membered heterocyclic rings. The reaction of trifluoromethyl-containing enones with bidentate nucleophiles has been shown to be a straightforward method for accessing trifluoromethyl-substituted heterocyclic compounds like pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines. researchgate.net Similarly, this compound could react with hydrazine (B178648) derivatives to yield pyrazoles or with 1,2-phenylenediamine to form benzodiazepine (B76468) derivatives. The use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) is a modern and efficient method for promoting such condensation reactions to form N-alkenylated heterocycles. nih.gov
Cycloaddition reactions also offer a pathway to sulfur-containing heterocycles. For example, [3+2]-cycloaddition reactions of trifluoromethyl-containing alkenes with thiocarbonyl ylides can produce trifluoromethyl-substituted thiolanes. nih.gov While this example involves an alkene, similar principles can be applied to carbonyl compounds or their derivatives.
Influence of the 4-(Trifluoromethyl)phenyl Moiety on Reactivity
Electronic Effects of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect (-I effect) deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. nih.gov This deactivation arises from the polarization of the C-F bonds, which draws electron density away from the phenyl ring, making it less nucleophilic. The CF₃ group's influence can significantly alter the electronic properties of the aromatic ring, a factor that is often exploited in the design of pharmaceuticals and advanced organic materials. mdpi.com
The table below compares the electronic properties of the trifluoromethyl group with other common substituents.
| Substituent | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |
| -H | 2.20 | Neutral | Neutral |
| -CH₃ | 2.55 (for C) | Weakly Donating | Weakly Donating |
| -Cl | 3.16 | Withdrawing | Donating |
| -NO₂ | 3.04 (for N), 3.44 (for O) | Strongly Withdrawing | Strongly Withdrawing |
| -CF₃ | 2.55 (for C), 3.98 (for F) | Strongly Withdrawing | Weakly Withdrawing |
Data compiled from general chemistry principles.
Participation in Nucleophilic and Electrophilic Aromatic Substitutions
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 4-(trifluoromethyl)phenyl ring makes it a suitable substrate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para positions relative to the trifluoromethyl group. masterorganicchemistry.com The strong electron-withdrawing CF₃ group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com While the butan-2-one side chain is not a typical leaving group, derivatization of the aromatic ring with groups like halogens would render it susceptible to SNAr reactions. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS): Conversely, the 4-(trifluoromethyl)phenyl group is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing CF₃ group destabilizes the positively charged intermediate (arenium ion) formed during EAS, slowing down the reaction rate. beilstein-journals.orgnih.gov Any electrophilic substitution that does occur will be directed to the meta position relative to the trifluoromethyl group, as this position is the least deactivated. For example, the nitration of trifluoromethoxybenzene, which has similar electronic properties, proceeds much slower than the nitration of benzene (B151609). beilstein-journals.orgnih.gov
Tautomerism and Equilibrium Dynamics
The chemical behavior of this compound is significantly influenced by equilibrium dynamics, particularly keto-enol tautomerism and hydrate (B1144303) formation. The presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring plays a decisive role in these equilibria.
Keto-Enol Tautomerism and its Role in Reaction Pathways
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). chemistnotes.commasterorganicchemistry.com For this compound, this equilibrium involves the interconversion between the ketone and its corresponding enol tautomers. This process is crucial as the enol form, though typically less stable, serves as a key nucleophilic intermediate in many reactions. libretexts.org
The equilibrium generally favors the more thermodynamically stable keto form. chemistnotes.com However, the stability of the enol can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and the presence of certain substituents. masterorganicchemistry.comyoutube.com In the case of this compound, the electron-withdrawing trifluoromethyl group influences the acidity of the α-protons (the hydrogens on the carbons adjacent to the carbonyl group). This increased acidity can facilitate the formation of the enolate anion under basic conditions, which is the intermediate in the conversion to the enol form. youtube.com
The tautomerization can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of an α-carbon by a weak base to form the enol. libretexts.orgyoutube.com
Base-Catalyzed Mechanism: Involves the removal of an α-proton by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com
The formation of the enol tautomer is a critical step in reactions occurring at the α-carbon, such as halogenation and alkylation, where the enol or enolate acts as the key nucleophile. masterorganicchemistry.com Studies on related trifluoromethyl-β-diketones show a strong preference for the enol form, often stabilized by intramolecular hydrogen bonding. researchgate.net While this compound is not a β-diketone, the electronic effects of the trifluoromethyl group are expected to significantly impact the position of the keto-enol equilibrium compared to its non-fluorinated analogs.
Key Aspects of Keto-Enol Tautomerism
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Equilibrium Position | Typically favors the keto form due to the greater strength of the C=O π-bond compared to the C=C π-bond. chemistnotes.com | The CF3 group's electron-withdrawing nature may slightly increase the enol content compared to non-fluorinated analogs by increasing α-proton acidity. |
| Catalysis | The rate of interconversion is slow in neutral media but is significantly accelerated by acid or base catalysts. libretexts.orgyoutube.com | Reaction pathways involving this compound can be directed by controlling the pH to favor enol or enolate formation. |
| Role in Reactivity | The enol/enolate form is a potent nucleophile at the α-carbon, enabling reactions like alkylation, halogenation, and aldol (B89426) condensations. masterorganicchemistry.com | Serves as the reactive intermediate for functionalization at the C1 or C3 position. |
Studies on Hydrate Formation in Related Fluorinated Ketones
A significant characteristic of ketones bearing electron-withdrawing groups, particularly trifluoromethyl groups, is their propensity to form stable hydrates (gem-diols) in the presence of water. sapub.orgic.ac.uk The equilibrium for the hydration of a carbonyl group is highly sensitive to the electronic nature of its substituents. ic.ac.uk
For a typical ketone like acetone (B3395972), the hydration equilibrium lies far to the left, favoring the ketone. ic.ac.uk However, for highly fluorinated ketones such as hexafluoroacetone, the equilibrium lies almost entirely to the right, favoring the hydrate. ic.ac.ukorganic-chemistry.org This dramatic shift is due to the potent electron-withdrawing effect of the trifluoromethyl groups, which destabilizes the carbonyl group by increasing the partial positive charge on the carbonyl carbon. ic.ac.ukyoutube.com This enhanced electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by water. youtube.comorganicchemistrytutor.com
While this compound is not as extensively fluorinated as hexafluoroacetone, the trifluoromethyl group on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon through inductive and resonance effects. Therefore, it is expected to form a hydrate in aqueous solutions to a much greater extent than its non-fluorinated analog, 4-phenylbutan-2-one.
Studies on other fluorinated ketones have shown that trifluoroacetyl groups are particularly subject to hydration. sapub.orgscispace.com The formation of these hydrates is often rapid and can result in an equilibrium mixture containing significant amounts of the gem-diol. sapub.org This tendency is a critical consideration in both the handling and reaction chemistry of such compounds, as the hydrate form will have different reactivity compared to the keto form.
Comparative Reactivity Analysis with Non-Fluorinated and Isomeric Analogs
Comparison with 4-Phenylbutan-2-one
Comparing this compound with its direct non-fluorinated analog, 4-phenylbutan-2-one (also known as benzylacetone), highlights the profound electronic influence of the trifluoromethyl group. nist.gov
The primary differences in reactivity stem from the electron-withdrawing nature of the para-CF₃ group:
Carbonyl Electrophilicity: The CF₃ group withdraws electron density from the phenyl ring, which in turn withdraws electron density from the butanone side chain. This effect increases the partial positive charge on the carbonyl carbon of the fluorinated compound, making it a stronger electrophile and more susceptible to nucleophilic attack compared to 4-phenylbutan-2-one.
Acidity of α-Protons: The electron-withdrawing effect also stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbons (C1 and C3). Consequently, the α-protons of this compound are more acidic than those of 4-phenylbutan-2-one. This facilitates enolate formation, potentially increasing reaction rates in base-catalyzed reactions that proceed via this intermediate.
Equilibria: As discussed, the keto-enol equilibrium and, more significantly, the ketone-hydrate equilibrium are shifted more towards the enol and hydrate forms, respectively, for the fluorinated compound due to these electronic effects.
Comparative Properties of Fluorinated vs. Non-Fluorinated Analogs
| Property | This compound | 4-Phenylbutan-2-one |
|---|---|---|
| Carbonyl Carbon Electrophilicity | Higher (more reactive to nucleophiles) | Lower |
| α-Proton Acidity | Higher | Lower |
| Tendency for Hydrate Formation | Significantly Higher | Very Low / Negligible |
| Rate of Base-Catalyzed Enolate Formation | Faster | Slower |
Insights from Isomeric Trifluoromethylphenyl Butanones
The position of the trifluoromethyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—has a subtle but important impact on the compound's reactivity. nih.gov This is due to the interplay of two primary electronic effects:
Inductive Effect (-I): An electron-withdrawing effect transmitted through sigma bonds. It is distance-dependent, being strongest at the ortho position and weakest at the para position.
Resonance Effect (-R): An electron-withdrawing effect transmitted through the π-system of the benzene ring. It is strongest at the ortho and para positions and absent at the meta position.
For this compound (the para isomer), both the inductive and resonance effects work in concert to withdraw electron density from the ring and, by extension, from the butanone side chain.
Comparison with the 2-CF₃ (ortho) isomer: The ortho isomer would experience the strongest inductive effect due to proximity. This would make its carbonyl carbon highly electrophilic. However, steric hindrance from the bulky ortho-CF₃ group could impede the approach of nucleophiles to the carbonyl carbon or the benzylic position (C4).
Comparison with the 3-CF₃ (meta) isomer: The meta isomer is influenced primarily by the inductive effect, as the resonance effect does not operate from the meta position. Therefore, its electron-withdrawing character would be less pronounced than that of the para isomer. This would result in intermediate reactivity between the non-fluorinated analog and the para-substituted isomer in terms of carbonyl electrophilicity and α-proton acidity.
These electronic differences would manifest in varying rates of reaction, different equilibrium constants for tautomerism and hydration, and potentially different regioselectivity in reactions involving the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, their connectivity and chemical environments can be accurately mapped.
The ¹H NMR spectrum of this compound provides detailed information about the number and types of hydrogen atoms present. The spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic protons. The protons on the phenyl ring are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the butanone chain appear as a singlet for the methyl group and two triplets for the two methylene groups, resulting from spin-spin coupling with their neighbors.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.55 | Doublet | 2H | Aromatic protons (ortho to -CF₃) |
| ~7.30 | Doublet | 2H | Aromatic protons (meta to -CF₃) |
| ~2.95 | Triplet | 2H | Methylene protons (-CH₂-Ar) |
| ~2.75 | Triplet | 2H | Methylene protons (-CH₂-C=O) |
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon. The spectrum of this compound is expected to display nine distinct signals. The carbonyl carbon is characteristically found at the low-field end of the spectrum (downfield). The trifluoromethyl group's carbon atom will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show four distinct signals due to the symmetry of the para-substituted ring, with their chemical shifts influenced by the trifluoromethyl substituent. The three aliphatic carbons of the butanone chain will appear in the upfield region of the spectrum. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~207 | Carbonyl Carbon (C=O) |
| ~145 | Aromatic Carbon (C-CH₂-) |
| ~129 | Aromatic Carbon (CH, ortho to -CF₃) |
| ~128 (quartet) | Aromatic Carbon (C-CF₃) |
| ~125 (quartet) | Trifluoromethyl Carbon (-CF₃) |
| ~125.5 | Aromatic Carbon (CH, meta to -CF₃) |
| ~45 | Methylene Carbon (-CH₂-C=O) |
| ~30 | Methyl Carbon (-CH₃) |
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp, well-resolved signals. wikipedia.orghuji.ac.il For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. thermofisher.com The chemical shift for a CF₃ group on a phenyl ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. wikipedia.org Since there are no adjacent fluorine atoms, this signal will appear as a singlet.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites bond vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups. The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. Other significant bands include those for aromatic C=C stretching, aliphatic and aromatic C-H stretching, and the very strong absorptions associated with the C-F bonds of the trifluoromethyl group.
Table 3: Prominent Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1715 | C=O Stretch | Ketone |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
| ~1325 | C-F Stretch (symmetric) | Trifluoromethyl (-CF₃) |
| ~1160, ~1120 | C-F Stretch (asymmetric) | Trifluoromethyl (-CF₃) |
| ~1070 | In-plane C-H bend | Aromatic |
Table 4: Predicted Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1710 | C=O Stretch | Ketone |
| ~1615 | C=C Stretch (ring breathing) | Aromatic Ring |
| ~1330 | C-F Stretch (symmetric) | Trifluoromethyl (-CF₃) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the nominal molecular weight is 216.2 g/mol , corresponding to its molecular formula C₁₁H₁₁F₃O. epa.gov High-resolution mass spectrometry can provide a more precise monoisotopic mass of 216.076199 g/mol . epa.gov
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of ketones is well-characterized and typically involves specific cleavage pathways. libretexts.orglibretexts.org For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 216.
The primary fragmentation pathways expected for this compound include:
Alpha (α)-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. Cleavage between C2 and C3 would result in the formation of a stable acylium ion, [CH₃CO]⁺, with an m/z of 43. docbrown.info This is often the base peak in the mass spectra of methyl ketones. docbrown.infomassbank.eu
Benzylic Cleavage: The bond between the methylene group (C3) and the benzylic carbon (C4) can break. A more prominent fragmentation is the cleavage of the C4-phenyl bond, which is a form of benzylic cleavage. This would lead to the formation of a [C₇H₄F₃]⁺ ion (the trifluoromethylphenyl group) at m/z 145 and a larger fragment ion, [M - C₇H₄F₃]⁺, at m/z 71, corresponding to [CH₃COCH₂CH₂]⁺.
McLafferty Rearrangement: This rearrangement is common in carbonyl compounds with a γ-hydrogen atom. nih.gov However, in this compound, the γ-hydrogens are on the phenyl ring, making a classical McLafferty rearrangement less probable than in aliphatic ketones. Instead, fragmentation of the side chain is more dominant.
The resulting mass spectrum provides a unique "fingerprint" based on the relative abundance of these fragments, which is instrumental in confirming the compound's identity.
| m/z Value | Proposed Ion Fragment | Formula | Fragmentation Pathway |
|---|---|---|---|
| 216 | Molecular Ion | [C₁₁H₁₁F₃O]⁺• | Ionization of parent molecule |
| 159 | Benzylic fragment | [C₈H₆F₃]⁺ | Cleavage of C2-C3 bond with charge retention on the larger fragment |
| 145 | Trifluoromethylphenyl fragment | [C₇H₄F₃]⁺ | Cleavage of C4-phenyl bond |
| 71 | Butyl fragment ion | [C₄H₇O]⁺ | Cleavage of C4-phenyl bond |
| 43 | Acylium ion | [C₂H₃O]⁺ | α-Cleavage |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure and stereochemistry.
While a specific crystal structure for this compound is not publicly documented, the analysis of a suitable single crystal would yield critical structural parameters. The process involves mounting a crystal on a diffractometer and bombarding it with X-rays. rsc.org The diffraction pattern produced is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org
| Crystallographic Parameter | Description | Illustrative Data for a Related Structure researchgate.net |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 12.902 Å, b = 5.144 Å, c = 20.513 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 91.67°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 1360.7 ų |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |
Chiral Chromatography for Enantiomeric Purity Assessment
The compound this compound is achiral as it does not possess a stereogenic center. However, its structural isomer, 3-[4-(Trifluoromethyl)phenyl]butan-2-one, is chiral and exists as a pair of enantiomers. Chiral chromatography is an essential technique for separating these enantiomers and determining the enantiomeric excess (ee) or purity of a sample. gcms.cz
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times on the chromatographic column. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexing.
For the analysis of a chiral ketone like 3-[4-(Trifluoromethyl)phenyl]butan-2-one, High-Performance Liquid Chromatography (HPLC) with a chiral column would be the method of choice. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The enantiomeric excess can be calculated from the relative areas of the two peaks in the resulting chromatogram.
| Parameter | Typical Condition/Value |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | Hypothetical t_R1 = 8.5 min |
| Retention Time (S-enantiomer) | Hypothetical t_R2 = 10.2 min |
| Resolution (Rs) | > 1.5 (indicating baseline separation) |
Conclusion
4-[4-(Trifluoromethyl)phenyl]butan-2-one represents an important intersection of ketone chemistry and the rapidly evolving field of organofluorine science. Its synthesis, while not extensively detailed in the literature for the specific compound, can be reliably achieved through established synthetic routes. The presence of the trifluoromethyl group imparts unique properties that make this compound and its derivatives valuable subjects for ongoing research, with potential applications spanning from the development of new pharmaceuticals to the creation of novel materials. Further detailed experimental characterization of this compound will undoubtedly facilitate its broader use in the scientific community.
Computational and Theoretical Investigations of 4 4 Trifluoromethyl Phenyl Butan 2 One
Quantum Chemical Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies on 4-[4-(Trifluoromethyl)phenyl]butan-2-one have been found in the surveyed literature. DFT is a common computational method used to investigate the electronic properties of molecules, but its application to this compound has not been documented.
Ab Initio Methods for Molecular Properties
There are no available research articles detailing the use of ab initio methods to calculate the molecular properties of this compound.
Geometry Optimization and Conformational Landscapes
Information regarding the geometry optimization and conformational landscapes of this compound is not present in the current body of scientific literature. Such studies would typically involve computational scans of key dihedral angles to identify stable conformers.
Analysis of Electronic Properties and Molecular Electrostatic Potential
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound, which would provide insights into its reactivity, has not been reported.
Natural Bond Orbital (NBO) Analysis
There are no published Natural Bond Orbital (NBO) analyses for this compound. This type of analysis would offer a detailed understanding of the bonding and electronic delocalization within the molecule.
Mulliken Atomic Charges and Reactive Site Prediction
Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. By partitioning the total electron population among the constituent atoms, it provides a quantitative measure of the electron distribution, which is fundamental to predicting a molecule's reactivity. The calculation of Mulliken atomic charges helps identify potential electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. uni-muenchen.deresearchgate.net
For this compound, theoretical calculations would reveal a complex charge distribution influenced by its distinct functional groups. The oxygen atom of the carbonyl group (C=O) is expected to possess a significant negative charge due to its high electronegativity, making it a primary site for electrophilic attack. Conversely, the carbonyl carbon atom would carry a substantial positive charge, rendering it susceptible to nucleophilic attack.
The trifluoromethyl (-CF3) group exerts a strong electron-withdrawing effect on the phenyl ring. This effect leads to a general decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the trifluoromethyl group. Consequently, the carbon atom attached to the -CF3 group and the hydrogen atoms on the ring would have positive charges. This electronic influence makes the aromatic ring less susceptible to electrophilic substitution compared to an unsubstituted benzene (B151609) ring. The distribution of charges across the molecule is a key determinant of its intermolecular interactions and reaction pathways.
Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound Note: These are illustrative values based on theoretical principles. Actual values would be obtained from specific quantum chemical calculations (e.g., using DFT methods).
| Atom | Predicted Charge (arbitrary units) | Implication |
|---|---|---|
| Carbonyl Oxygen (O) | Highly Negative | Nucleophilic center, site for protonation/coordination |
| Carbonyl Carbon (C=O) | Highly Positive | Electrophilic center, site for nucleophilic attack |
| Phenyl C (para to alkyl) | Positive | Electron-deficient due to -CF3 group |
| Fluorine (F) | Highly Negative | High electronegativity |
Simulation of Spectroscopic Data
Computational chemistry allows for the simulation of various spectroscopic data, providing a powerful tool for interpreting experimental results and confirming molecular structures.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment.
For this compound, theoretical predictions would estimate the following:
¹H NMR: The protons on the phenyl ring would appear as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The strong electron-withdrawing nature of the -CF3 group would shift these signals downfield compared to toluene. The two methylene (B1212753) groups (-CH2-CH2-) would appear as triplets in the aliphatic region (around 2.5-3.0 ppm). The methyl protons (-CH3) adjacent to the carbonyl group would be a singlet further upfield (around 2.1 ppm).
¹³C NMR: The carbonyl carbon would be the most downfield signal (typically >200 ppm). The carbons of the phenyl ring would have distinct chemical shifts, with the carbon attached to the -CF3 group showing a characteristic quartet in a proton-decoupled spectrum due to C-F coupling. The trifluoromethyl carbon itself would also be a quartet. The aliphatic carbons would appear in the upfield region of the spectrum.
¹⁹F NMR: The three fluorine atoms of the -CF3 group are equivalent and would produce a single signal in the ¹⁹F NMR spectrum. nih.govbiophysics.org The chemical shift would be indicative of the electronic environment of the trifluoromethyl-substituted phenyl ring.
Vibrational Frequency Calculations for IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa Theoretical calculations can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. rsc.orgcardiff.ac.uk This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration. researchgate.net
A computational analysis of this compound would predict several characteristic vibrational bands:
C=O Stretch: A strong absorption band in the IR spectrum, typically around 1715 cm⁻¹, corresponding to the stretching vibration of the ketone carbonyl group.
C-F Stretches: Strong absorptions in the IR spectrum in the region of 1100-1350 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.
Aromatic C-H and C=C Stretches: A series of bands corresponding to the C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of the C-H bonds in the methylene and methyl groups.
Table 2: Predicted Principal Vibrational Frequencies for this compound Note: These are illustrative values based on typical frequency ranges for the given functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2980 | Medium | Medium |
| Carbonyl (C=O) Stretch | ~1715 | Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides information about the activation energy of a reaction, which is directly related to the reaction rate.
For this compound, mechanistic studies could explore various transformations:
Nucleophilic Addition to the Carbonyl: The reaction with nucleophiles like Grignard reagents or hydrides would proceed via a transition state where the nucleophile approaches the electrophilic carbonyl carbon. Calculations could determine the energy barrier for this addition.
Enolate Formation: The protons on the carbon alpha to the carbonyl group (the C3 position) are acidic. Reaction with a base would proceed through a transition state leading to the formation of an enolate intermediate, a key species in many carbon-carbon bond-forming reactions.
Trifluoromethylation Reactions: While this compound is a product of trifluoromethylation, theoretical studies can shed light on the mechanisms by which the aryl-CF3 bond is formed, for instance, through transition metal-catalyzed cross-coupling reactions. nih.gov These studies often involve complex catalytic cycles with multiple intermediates and transition states.
By calculating the energies of these transition states, researchers can predict the feasibility of different reaction pathways and understand the factors that control selectivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net The fundamental principle is that the structure of a molecule, encoded by numerical descriptors, determines its activity or properties. semanticscholar.orgresearchgate.net A QSAR/QSPR model is essentially a mathematical equation that links these descriptors to an observed outcome.
Developing a robust QSAR/QSPR model involves several key steps:
Data Set Curation: Assembling a diverse set of molecules with accurately measured biological activity or property data.
Descriptor Calculation: Generating a wide range of numerical descriptors for each molecule that encode constitutional, topological, geometric, and electronic features.
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a correlation between the descriptors and the activity/property.
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets to ensure it is not overfitted and can make accurate predictions for new, untested compounds. nih.gov
Lipophilicity and Electronic Descriptors in Molecular Design
In the context of QSAR and molecular design, particularly for drug discovery, lipophilicity and electronic properties are paramount descriptors. researchgate.netsmsjournals.com
Lipophilicity: Often quantified as the logarithm of the octanol-water partition coefficient (logP), lipophilicity describes a molecule's affinity for fatty or non-polar environments. It is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the trifluoromethyl (-CF3) group in this compound significantly increases its lipophilicity compared to its non-fluorinated analog. mdpi.com This is a well-known effect used by medicinal chemists to enhance membrane permeability and metabolic stability. In a QSAR model, descriptors like calculated logP (cLogP) or molecular interaction fields (MIFs) related to hydrophobicity would be highly significant. nih.govresearchgate.net
Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, such as its ability to participate in hydrogen bonding, polar interactions, or redox reactions. For this compound, key electronic descriptors would include:
Atomic Charges: As discussed previously, these indicate sites for electrostatic interactions.
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity and stability.
The strong electron-withdrawing nature of the -CF3 group profoundly influences the electronic descriptors of the phenyl ring, affecting its interactions with biological targets like enzymes or receptors. Therefore, both lipophilicity and electronic descriptors derived from the unique structure of this compound would be critical variables in any QSAR/QSPR model aiming to predict its biological activity or physical properties.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-1-(4-flourobenzylidene)urea |
| 4-phenyl-3-buten-2-one |
| (S)-4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Sarcosinium oxalate (B1200264) monohydrate |
| Nitrobenzaldehyde |
| Toluene |
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a complex interplay of various non-covalent intermolecular interactions. For organic molecules, particularly those containing highly electronegative atoms like fluorine, understanding these interactions is crucial for predicting and interpreting the solid-state properties of the compound. While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound is not available in the cited literature, extensive studies on analogous compounds containing the 4-(trifluoromethyl)phenyl moiety provide significant insights into the expected intermolecular interactions and crystal packing behavior.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative significance.
In compounds featuring a trifluoromethyl (-CF3) group, the fluorine atoms play a pivotal role in directing the supramolecular architecture. researchgate.net Studies on similar structures reveal that the molecular conformation and packing characteristics are a delicate balance of multiple weak interactions. nih.gov These interactions include conventional hydrogen bonds, as well as weaker contacts involving fluorine, such as C–H⋯F, F⋯F, and C–F⋯π interactions.
The Hirshfeld surface analysis of related compounds, such as 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, indicates that the most significant contributions to the crystal packing arise from several key interactions. nih.govnih.gov A breakdown of these interactions, which can be reasonably extrapolated to this compound, is presented below.
Key Intermolecular Contacts and Their Contributions
Based on analyses of structurally related molecules, the expected contributions of the most significant intermolecular contacts for this compound are summarized in the following table.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~28-30% | Represents the most abundant contacts, arising from the numerous hydrogen atoms on the periphery of the molecule. These are generally considered weak van der Waals interactions. |
| C···H/H···C | ~29-30% | These contacts are significant and represent interactions between carbon and hydrogen atoms of neighboring molecules, contributing to the overall packing efficiency. |
| F···H/H···F | ~25-26% | These are crucial interactions in fluorinated compounds, often characterized as weak hydrogen bonds (C–H···F), and play a significant role in stabilizing the crystal lattice. nih.govnih.gov |
| O···H/H···O | ~5-6% | Interactions involving the carbonyl oxygen atom (C=O) of the butanone moiety, likely forming C–H···O hydrogen bonds with neighboring molecules. nih.gov |
| F···F | ~4-5% | Contacts between fluorine atoms of the trifluoromethyl groups on adjacent molecules. The nature of these interactions can be either attractive or repulsive, depending on the geometry. nih.govnih.gov |
The dnorm map for such compounds typically reveals distinct red spots, which indicate close intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions. For a molecule like this compound, these red spots would be anticipated to appear in regions corresponding to the C–H···O and C–H···F hydrogen bonds, which are critical in forming the supramolecular assembly. nih.gov
The trifluoromethyl group is known to influence conformational flexibility and can introduce different supramolecular synthons. researchgate.net The presence of both a hydrogen-bond acceptor (the carbonyl oxygen) and multiple weak hydrogen-bond donors (C-H groups), along with the highly polar -CF3 group, suggests a complex and robust three-dimensional network. The interplay between these various forces, from the strong C-H···O interactions to the more diffuse H···H, C···H, and F···H contacts, ultimately dictates the final crystal structure and its associated physicochemical properties.
Applications and Research Trajectories in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The utility of a compound in synthetic chemistry is often defined by its ability to serve as a starting point for the construction of more complex molecular architectures. 4-[4-(Trifluoromethyl)phenyl]butan-2-one, possessing multiple reactive sites, is a valuable building block for a variety of chemical transformations.
The chemical structure of this compound offers two primary centers for reactivity: the ketone carbonyl group and the trifluoromethyl-activated aromatic ring. The ketone can undergo a wide array of classic carbonyl chemistry reactions, including reduction to a secondary alcohol, oxidation, and various condensation reactions to form larger, more complex structures.
Furthermore, the trifluoromethyl group, being strongly electron-withdrawing, deactivates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. nih.gov This electronic property directs the regioselectivity of further functionalization on the phenyl ring. Synthetic strategies often leverage such building blocks for multi-step syntheses, where the trifluoromethylphenyl moiety is carried through several transformations to be incorporated into the final target molecule. acs.orgresearchgate.net The development of methods for introducing the CF3 group into organic compounds, such as nucleophilic, electrophilic, or radical trifluoromethylation, underscores the importance of trifluoromethylated precursors in synthetic campaigns. researchgate.netmdpi.com
In drug discovery and materials science, the concept of a molecular scaffold—a core structure upon which various substituents can be systematically placed—is fundamental to creating libraries of related compounds for screening. bohrium.comscilit.com The this compound framework is an ideal scaffold for generating novel compound libraries. nih.gov Modifications can be readily introduced at several positions:
The Ketone: The carbonyl group can be converted into various other functionalities, such as amines, heterocycles, or complex side chains.
The Alkyl Chain: The methylene (B1212753) groups adjacent to the ketone and the aromatic ring can be functionalized.
The Aromatic Ring: While the CF3 group influences reactivity, further substitutions on the phenyl ring are possible, allowing for the fine-tuning of electronic and steric properties.
By systematically altering these positions, chemists can generate a large and diverse set of molecules. This combinatorial approach is essential for exploring the structure-activity relationships (SAR) of a new chemical series and identifying lead compounds with optimized properties. nih.gov
Rational Design Principles for Fluorinated Derivatives in Interdisciplinary Fields
The deliberate incorporation of fluorine or trifluoromethyl groups is a key strategy in modern drug design. scilit.comresearchgate.neteurekaselect.com The unique properties of the CF3 group allow chemists to rationally modulate the characteristics of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.
The trifluoromethyl group exerts a powerful influence on the electronic and steric nature of a molecule. mdpi.com Its effects are distinct from other common substituents, providing a unique tool for molecular design.
Electronic Effects: The CF3 group is strongly electron-withdrawing, a property quantified by its high Hammett constant (σp = 0.54). nih.gov This is in stark contrast to a methyl group, which is electron-donating, or a single fluorine atom, which has a much weaker effect (σp = 0.06). nih.gov This potent inductive effect can significantly lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH and influencing its interactions with biological targets. mdpi.commdpi.com
Steric Effects: While sterically larger than a hydrogen atom, the trifluoromethyl group has a compact steric profile relative to its mass. mdpi.com It is bulkier than a methyl group, which can be used to probe or fill hydrophobic pockets within an enzyme's active site or a receptor's binding site, potentially increasing binding affinity and selectivity. mdpi.comnih.gov
These properties are exploited in both pharmaceutical and agrochemical design to optimize interactions with biological targets. nih.govmdpi.comnih.gov More than half of the pesticides introduced in the last two decades are fluorinated, with the trifluoromethyl group being a particularly prevalent feature. nih.govnih.gov
| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.70 |
| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.16 | 3.46 (Group) |
| Hammett Constant (σp) | 0.00 | -0.17 | 0.23 | 0.54 nih.gov |
| Electronic Effect | Neutral | Electron-donating | Inductively withdrawing, Resonantly donating | Strongly electron-withdrawing nih.govmdpi.com |
A major challenge in drug development is ensuring that an active compound can reach its target in the body, a property known as bioavailability. Trifluoromethylation is a widely used strategy to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov
Increased Lipophilicity: The CF3 group is highly lipophilic (fat-soluble), which generally enhances a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. mdpi.comnih.govacs.org This can lead to improved absorption after oral administration. nbinno.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the liver. mdpi.com A common optimization strategy is to replace a metabolically vulnerable group, such as a methyl group, with a CF3 group. This "metabolic blocking" can increase the drug's half-life, reduce the required dose, and minimize the formation of potentially toxic metabolites. researchgate.netnih.gov
These modifications are critical during the lead optimization phase of drug discovery, where the goal is to transform a promising but flawed initial compound into a viable drug candidate. nih.gov
| Pharmacokinetic Property | Effect of Introducing a CF₃ Group | Underlying Rationale |
|---|---|---|
| Absorption | Often Increased | Enhanced lipophilicity improves passive diffusion across cell membranes. nih.govacs.org |
| Distribution | Altered | Increased binding to plasma proteins and potential for enhanced penetration of the blood-brain barrier. nih.gov |
| Metabolism | Generally Decreased | The high strength of the C-F bond makes the CF₃ group resistant to enzymatic attack (e.g., by Cytochrome P450 enzymes). researchgate.netmdpi.com |
| Excretion | Altered | Changes in metabolism and distribution patterns affect the rate and route of elimination. |
The unique electronic properties of the trifluoromethyl group make it a powerful tool for designing potent and selective modulators of enzymes and receptors. Trifluoromethyl ketones (TFMKs), in particular, are a well-established class of enzyme inhibitors. nih.gov
The ketone carbonyl in a TFMK, such as this compound, is rendered highly electrophilic by the adjacent electron-withdrawing CF3 group (in an α-position) or the influence of the trifluoromethylphenyl moiety. This enhanced electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by residues in an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. nih.govnih.gov This can lead to the formation of a stable, covalent hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis. nih.gov Because this adduct is stable and its formation is reversible, TFMKs often act as slow, tight-binding inhibitors of serine and cysteine proteases. nih.gov
Beyond enzyme inhibition, the CF3 group can enhance a molecule's binding affinity for a receptor through favorable electrostatic and hydrophobic interactions. mdpi.comnih.gov It can participate in non-classical hydrogen bonds and dipole-dipole interactions, helping to anchor the ligand in the receptor's binding pocket and improve its pharmacological profile. nih.gov
| Target Class | Example Target | Role of Trifluoromethyl Group | Reference |
|---|---|---|---|
| Serine Proteases | Chymotrypsin, Elastase | Forms a stable hemiketal adduct, acting as a transition-state analogue inhibitor. | nih.gov |
| Cysteine Proteases | SARS-CoV 3CL Protease | The trifluoromethyl ketone moiety acts as an electrophile, forming a covalent adduct with the active site cysteine. | nih.gov |
| Kinases | EGFR, SGK1 | Enhances binding affinity and contributes to the overall pharmacophore for potent inhibition. | tandfonline.comnih.gov |
| G-Protein Coupled Receptors (GPCRs) | CGRP Receptor | Increases binding affinity and improves metabolic stability and oral bioavailability. | nih.gov |
| Reverse Transcriptase | HIV Reverse Transcriptase | Lowers the pKa of a neighboring group, enabling key hydrogen bonding interactions with the protein. | mdpi.com |
Advanced Materials Science Applications
The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, into polymer structures is a well-established strategy for imparting a range of desirable properties. These include enhanced thermal stability, chemical resistance, lower dielectric constants, and specific optical characteristics. researchgate.net While direct polymerization of this compound is not a typical route, its chemical structure serves as a valuable scaffold for the synthesis of specialized monomers.
Fluoropolymers are a critical class of materials known for their exceptional properties, which are largely attributable to the strength of the carbon-fluorine bond. nih.gov The synthesis of novel fluoropolymers often relies on the design of monomers that carry fluorine-containing moieties. Ketones, such as this compound, can be chemically converted into polymerizable monomers, for instance, vinyl- or acrylic-based monomers.
One potential pathway to a vinyl monomer is through the Wittig reaction, which converts a ketone into an alkene. nih.gov By reacting this compound with a phosphorus ylide, a novel trifluoromethyl-substituted styrene (B11656) or a related vinyl monomer could be synthesized. The polymerization of such monomers would lead to fluoropolymers with the trifluoromethylphenyl group as a pendant moiety.
The introduction of the 4-(trifluoromethyl)phenyl group into a polymer backbone is anticipated to confer several advantageous properties, as outlined in the table below.
| Property Enhancement | Rationale |
| Increased Glass Transition Temperature (Tg) | The bulky trifluoromethylphenyl group can restrict segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability. researchgate.net |
| Enhanced Solubility | The presence of bulky side groups can disrupt polymer chain packing, potentially improving solubility in organic solvents, which is beneficial for processing. researchgate.net |
| Modified Optical Properties | The fluorine content can lower the refractive index of the polymer, a desirable characteristic for optical applications. mdpi.com |
| Low Dielectric Constant | The low polarizability of the C-F bond contributes to a lower dielectric constant, making such polymers suitable for microelectronics. researchgate.net |
The development of advanced materials for optoelectronic and photonic devices is a rapidly advancing field. mdpi.com Fluorinated polymers are particularly promising due to their high optical transparency, low optical loss, and tunable refractive indices. mdpi.comfluorine1.ru Polyimides and poly(arylene ether)s containing trifluoromethyl groups have demonstrated excellent thermal, mechanical, and optical properties, rendering them suitable for applications such as optical waveguides and flexible displays. researchgate.net
Polymers derived from monomers synthesized from this compound could exhibit properties relevant to optoelectronics. For example, trifluoromethyl-substituted styrene-based polymers have been investigated for use in polymer optical fibers, showing potential for high glass transition temperatures and low-loss properties. elsevierpure.com The incorporation of the 4-(trifluoromethyl)phenyl group can enhance the solubility and optical transparency of polymers, which are critical for their use in devices that require the efficient transmission of light. researchgate.net
Furthermore, the introduction of fluorine can influence the electronic properties of semiconducting polymers, potentially lowering the HOMO energy level and enhancing charge carrier transport in devices like organic field-effect transistors. nih.gov The synthesis of conjugated polymers incorporating the 4-(trifluoromethyl)phenyl moiety, potentially derived from the subject ketone, could be a promising research direction for new optoelectronic materials.
Catalytic Applications in Organic Transformations
The ketone functional group in this compound is a reactive site for various catalytic transformations. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the carbonyl group, making it a suitable substrate for a range of catalytic reactions, including hydrogenations and aminations.
Recent research has highlighted the successful ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones. acs.org This methodology allows for the synthesis of chiral primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity. acs.orgnih.gov Applying this catalytic system to this compound could provide a direct route to chiral amines, which are valuable building blocks in medicinal chemistry.
The general scheme for such a transformation is presented below:
Catalytic Asymmetric Reductive Amination
A plausible catalytic transformation of this compound to a chiral amine.
The key parameters for a successful catalytic transformation of this nature are summarized in the following table.
| Parameter | Description |
| Catalyst | Typically a transition metal complex with a chiral ligand (e.g., Ruthenium-based). acs.org |
| Nitrogen Source | Ammonium acetate (B1210297) (NH₄OAc) is a common and inexpensive choice. acs.org |
| Reductant | Molecular hydrogen (H₂) is often used as the reducing agent. acs.org |
| Enantioselectivity | The use of a chiral catalyst allows for the preferential formation of one enantiomer of the amine product, often with high enantiomeric excess (ee). acs.orgnih.gov |
Other potential catalytic transformations of this compound include asymmetric hydrogenation to produce the corresponding chiral alcohol, and Baeyer-Villiger oxidation to form an ester. organic-chemistry.orgnih.govwikipedia.org The Baeyer-Villiger oxidation, in particular, could yield an ester that might serve as a monomer for polyester (B1180765) synthesis. nih.gov
Future Research Directions and Emerging Methodologies
The future research landscape for compounds like this compound is shaped by broader trends in materials science and catalysis. In fluoropolymer development, there is a growing emphasis on sustainability and the development of eco-friendly production processes. mordorintelligence.com This includes the exploration of new monomers that can be synthesized efficiently and polymerized under milder conditions.
Emerging methodologies in catalysis, such as photoredox catalysis, are opening new avenues for the functionalization of trifluoromethylated compounds. researchgate.net These methods could potentially be applied to this compound to generate novel molecular structures.
Future research could focus on the following areas:
Monomer Synthesis and Polymerization: Development of efficient and scalable synthetic routes to convert this compound into novel vinyl, acrylic, or other polymerizable monomers. Subsequent investigation of their polymerization behavior and the properties of the resulting fluoropolymers.
Catalytic Derivatization: Exploration of a wider range of catalytic transformations of the ketone functional group, including enantioselective reactions, to produce a diverse portfolio of chiral building blocks for pharmaceutical and agrochemical applications.
Advanced Materials for Optoelectronics: Design and synthesis of new polymers and organic materials derived from this compound with tailored optical and electronic properties for applications in next-generation electronic devices.
Computational Studies: Utilization of computational modeling to predict the properties of polymers derived from this compound and to guide the design of new catalysts for its transformation.
The continued exploration of the chemistry of this compound and structurally related compounds holds significant promise for the development of new materials and synthetic methodologies with wide-ranging technological impacts.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Trifluoromethyl)phenyl]butan-2-one, and what factors influence the choice of reaction conditions?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation , where 4-(trifluoromethyl)benzene reacts with a β-keto acid chloride (e.g., 3-chlorobutanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The electron-withdrawing trifluoromethyl group directs the acylation to the para position, ensuring regioselectivity . Key factors include:
- Catalyst selection : Anhydrous AlCl₃ is preferred due to its strong Lewis acidity, but milder catalysts (e.g., FeCl₃) may reduce side reactions.
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic reactivity.
- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent over-acylation or decomposition.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : The ketone’s methyl group appears as a singlet (~2.1 ppm). Aromatic protons (4H) split into a doublet (δ ~7.6–7.8 ppm) due to coupling with the trifluoromethyl group’s electron-withdrawing effects .
- ¹³C NMR : The carbonyl carbon resonates at ~208 ppm, while the CF₃ group shows a quartet (~125 ppm, J = 285 Hz) due to ¹³C-¹⁹F coupling .
- IR Spectroscopy : A strong C=O stretch at ~1715 cm⁻¹ confirms the ketone, while C-F stretches appear at 1100–1250 cm⁻¹ .
- HRMS : The molecular ion ([M+H]⁺) should match the exact mass (C₁₁H₁₁F₃O: 216.0765). Deviations >3 ppm indicate impurities .
Q. What physicochemical properties must researchers consider during experimental design?
Methodological Answer:
- Solubility : The compound is lipophilic (logP ~2.5), soluble in dichloromethane, THF, and DMSO, but poorly in water. Use polar aprotic solvents for reactions .
- Stability : The ketone is prone to enolization under basic conditions. Store under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Hygroscopicity : The trifluoromethyl group does not impart hygroscopicity, but moisture-sensitive catalysts (e.g., AlCl₃) require anhydrous conditions .
Advanced Research Questions
Q. How can enantiomers of derivatives be resolved, and how does the trifluoromethyl group influence stereochemical outcomes?
Methodological Answer: Chiral resolution of derivatives (e.g., epoxides or amines) can be achieved via:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients. The CF₃ group enhances separation due to its polarity .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer. The CF₃ group’s steric bulk may slow enzymatic activity, requiring optimized reaction times .
The electron-withdrawing CF₃ group stabilizes transition states in asymmetric synthesis, favoring specific diastereomers in cycloadditions or epoxidations .
Q. How does the trifluoromethyl group affect reactivity in nucleophilic additions compared to non-fluorinated analogs?
Methodological Answer: The CF₃ group:
- Reduces electron density at the phenyl ring, making the ketone less reactive toward nucleophiles (e.g., Grignard reagents). Higher temperatures (50–60°C) or Lewis acid activation (e.g., BF₃·Et₂O) are often required .
- Enhances stability of intermediates: For example, in Claisen-Schmidt condensations, the CF₃ group stabilizes the enolate, favoring β-keto-ester formation over side products .
Comparative studies with non-fluorinated analogs (e.g., 4-phenylbutan-2-one) show 10–20% lower yields in nucleophilic additions due to these electronic effects .
Q. What computational practices best simulate the electronic environment of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model the CF₃ group’s electron-withdrawing effects. Include solvent models (e.g., PCM for DCM) to account for polarity .
- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors by parameterizing the CF₃ group’s van der Waals radii and partial charges (derived from ESP plots) .
- Docking Studies : The CF₃ group’s hydrophobicity and size can be mapped to predict binding affinities in drug design (e.g., MTP inhibitors) .
Q. Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
